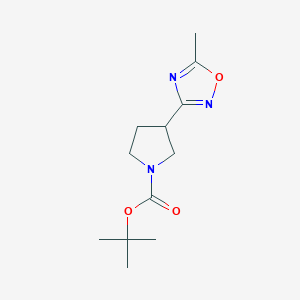![molecular formula C14H28O2 B12625214 2-[(3,5,5-Trimethylhexyl)oxy]oxane CAS No. 918814-89-8](/img/structure/B12625214.png)
2-[(3,5,5-Trimethylhexyl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5,5-Trimethylhexyl)oxy]oxane is an organic compound with the molecular formula C14H28O2 It is characterized by the presence of an oxane ring substituted with a 3,5,5-trimethylhexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5,5-Trimethylhexyl)oxy]oxane typically involves the reaction of 3,5,5-trimethylhexanol with oxirane under acidic or basic conditions. The reaction proceeds via the nucleophilic attack of the alcohol on the oxirane ring, resulting in the formation of the desired oxane derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as sulfuric acid or potassium hydroxide, can enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5,5-Trimethylhexyl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxane ring into other cyclic structures.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized oxane compounds.
Aplicaciones Científicas De Investigación
2-[(3,5,5-Trimethylhexyl)oxy]oxane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving oxane derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(3,5,5-Trimethylhexyl)oxy]oxane involves its interaction with molecular targets through various pathways. The oxane ring can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,5,5-Trimethylhexyl)oxy]tetrahydrofuran
- 2-[(3,5,5-Trimethylhexyl)oxy]pyran
- 2-[(3,5,5-Trimethylhexyl)oxy]dioxane
Uniqueness
2-[(3,5,5-Trimethylhexyl)oxy]oxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918814-89-8 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
2-(3,5,5-trimethylhexoxy)oxane |
InChI |
InChI=1S/C14H28O2/c1-12(11-14(2,3)4)8-10-16-13-7-5-6-9-15-13/h12-13H,5-11H2,1-4H3 |
Clave InChI |
UEWZVEYMZXMNRP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC1CCCCO1)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B12625138.png)


![1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium](/img/structure/B12625146.png)
![3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12625150.png)
![N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B12625154.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine](/img/structure/B12625180.png)


![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)
![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)

